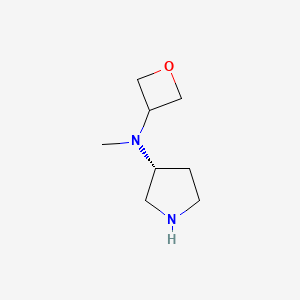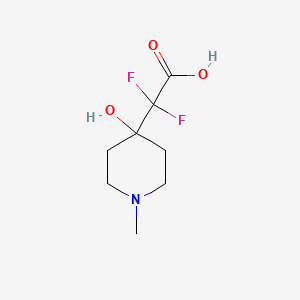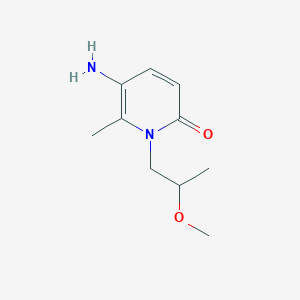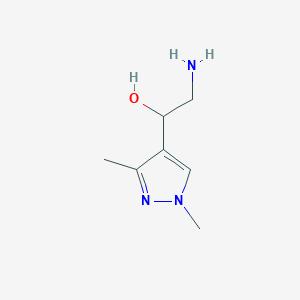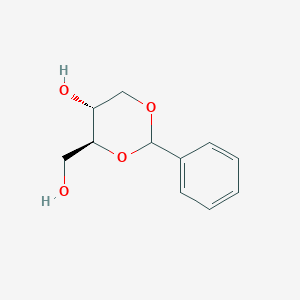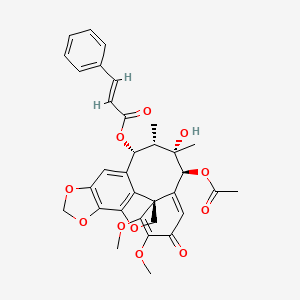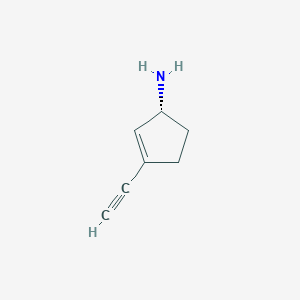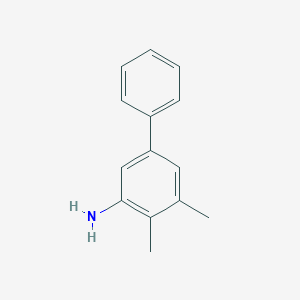
4-fluoro-N-(3-methylpentan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-methylpentan-2-yl)aniline is a chemical compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a branched alkyl chain attached to the nitrogen atom. It is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-methylpentan-2-yl)aniline can be achieved through various methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, provides a practical route to access sterically hindered secondary amines . The reaction conditions typically involve the use of a catalyst and specific reaction temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-fluoro-N-(3-methylpentan-2-yl)aniline has several scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, it is utilized in the design and synthesis of drug candidates, especially those targeting specific molecular pathways.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-N-(2-methylpentan-2-yl)aniline: This compound is similar in structure but has a different alkyl chain arrangement.
4-fluoro-N-(2-methylpentan-3-yl)aniline: Another structurally related compound with variations in the alkyl chain.
Uniqueness
4-fluoro-N-(3-methylpentan-2-yl)aniline is unique due to its specific alkyl chain configuration, which imparts distinct steric and electronic properties. These properties make it a valuable building block in organic synthesis and medicinal chemistry, offering unique reactivity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H18FN |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
4-fluoro-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-4-9(2)10(3)14-12-7-5-11(13)6-8-12/h5-10,14H,4H2,1-3H3 |
Clave InChI |
VIGJSXVZPBZQDF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
